molecular formula C10H13Cl2N3 B1489330 3,5-Dichloro-4-piperazin-1-ylaniline CAS No. 153204-83-2

3,5-Dichloro-4-piperazin-1-ylaniline

Cat. No. B1489330
M. Wt: 246.13 g/mol
InChI Key: YEHDIGKONPUKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-piperazin-1-ylaniline, also known as DCPIP, is an organic compound that is used in biochemical and physiological research. It is a colorless solid that is insoluble in water, but soluble in alcohol, ether, and other organic solvents. DCPIP is used in many biochemical and physiological studies, such as the study of oxidative phosphorylation, the study of enzymes, and the study of metabolic pathways. It is also used in laboratory experiments to measure the rate of respiration in cells and tissues.

Scientific Research Applications

Nucleophilic Substitution Reactions

  • Chemical Synthesis : Compounds like 4,5-dichloro-3-trichloromethylisothiazole have been shown to react with piperazine derivatives through nucleophilic substitution reactions. This process yields new compounds with potential applications in various chemical syntheses and the development of pharmaceuticals (Potkin, Zubenko, & Petkevich, 2008).

Antimicrobial and Antituberculosis Activities

  • Antimicrobial Properties : Research on 2-furoic piperazide derivatives, which share a piperazine component, has demonstrated inhibitory potential against enzymes related to diseases like type 2 diabetes and Alzheimer's. These compounds' bioactivity is supported by in vitro studies and molecular docking, suggesting they could be valuable in drug discovery for these conditions (Abbasi et al., 2018).

Synthesis of Novel Derivatives

  • Drug Development : The synthesis of novel derivatives, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has been explored for their potential antidepressant and antianxiety activities. Such research indicates the role of piperazine derivatives in creating new therapeutic agents (Kumar et al., 2017).

Anticancer and Genotoxicity Studies

  • Anticancer Research : Piperazine derivatives have also been synthesized and evaluated for their anticancer and antituberculosis properties. Studies have shown that some of these compounds exhibit significant activity against specific cancer cell lines and tuberculosis, indicating their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

properties

IUPAC Name

3,5-dichloro-4-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3/c11-8-5-7(13)6-9(12)10(8)15-3-1-14-2-4-15/h5-6,14H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHDIGKONPUKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270017
Record name 3,5-Dichloro-4-(1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-piperazin-1-ylaniline

CAS RN

153204-83-2
Record name 3,5-Dichloro-4-(1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153204-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-(1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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